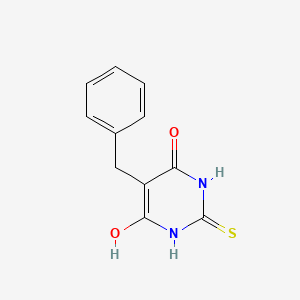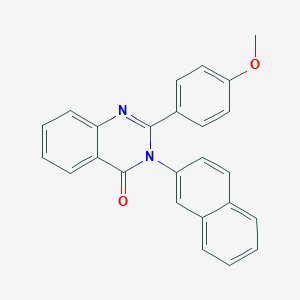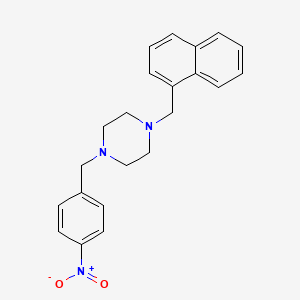
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a piperazine ring substituted with a 2-methylcyclohexyl group and a naphthalen-1-ylmethyl group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves a multi-step process. One common method starts with the preparation of the naphthalen-1-ylmethyl chloride, which is then reacted with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is further reacted with 2-methylcyclohexylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction parameters.
化学反応の分析
Types of Reactions
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated reagents such as bromoethane, chloroform.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated piperazine derivatives.
科学的研究の応用
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
1-(2-Methylcyclohexyl)-4-(phenylmethyl)piperazine: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
1-(2-Methylcyclohexyl)-4-(benzyl)piperazine: Contains a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C22H30N2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
1-(2-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-18-7-2-5-12-22(18)24-15-13-23(14-16-24)17-20-10-6-9-19-8-3-4-11-21(19)20/h3-4,6,8-11,18,22H,2,5,7,12-17H2,1H3 |
InChIキー |
OWTCJCWCRNISDS-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880580.png)

![4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B10880588.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)

![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)


![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10880641.png)
![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10880650.png)
